molecular formula C7H12ClN3O2 B12625187 (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12625187
M. Wt: 205.64 g/mol
InChI Key: WOKFDTXGPHFKLQ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride typically involves several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride is unique due to its specific methoxy substitutions on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-11-6-3-7(12-2)10-5(4-8)9-6;/h3H,4,8H2,1-2H3;1H

InChI Key

WOKFDTXGPHFKLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CN)OC.Cl

Origin of Product

United States

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